3-Chloro-5-sulfamoylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7ClN2O3S |
|---|---|
Molecular Weight |
234.66 g/mol |
IUPAC Name |
3-chloro-5-sulfamoylbenzamide |
InChI |
InChI=1S/C7H7ClN2O3S/c8-5-1-4(7(9)11)2-6(3-5)14(10,12)13/h1-3H,(H2,9,11)(H2,10,12,13) |
InChI Key |
WVASXISJFSQGSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)N)Cl)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Chloro 5 Sulfamoylbenzamide and Its Analogues
Classical Synthetic Approaches to Sulfamoylbenzamides
The traditional synthesis of sulfamoylbenzamides, including 3-chloro-5-sulfamoylbenzamide, typically involves a multi-step process beginning with the functionalization of a benzoic acid derivative.
Chlorosulfonation Reactions and Derivatives
A cornerstone of sulfamoylbenzamide synthesis is the chlorosulfonation of a benzoic acid precursor. This electrophilic aromatic substitution reaction introduces the reactive chlorosulfonyl group (-SO₂Cl) onto the aromatic ring. For instance, the synthesis of 4-halo-3-sulfamoylbenzamides begins with the chlorosulfonation of 4-bromo- or 4-chlorobenzoic acid using an excess of chlorosulfonic acid at elevated temperatures, typically between 140-150°C. google.com Similarly, 4-methoxybenzoic acid can be chlorosulfonated at the 3-position, a critical step in forming 4-methoxy-3-sulfamoylbenzamide. The resulting chlorosulfonylbenzoic acid is a key intermediate for further derivatization.
The reaction conditions for chlorosulfonation are crucial and often require careful control of temperature to prevent overreaction or decomposition. The process generally involves heating the benzoic acid derivative with chlorosulfonic acid for several hours. google.comtandfonline.com Upon completion, the reaction mixture is typically poured over ice to decompose any unreacted chlorosulfonic acid, after which the desired chlorosulfonylbenzoic acid can be collected by filtration. google.com
This intermediate can then be converted to the corresponding sulfonamide. This is commonly achieved by reacting the chlorosulfonyl derivative with aqueous ammonia (B1221849) or an appropriate amine. google.com For example, reacting 4-chloro-3-(chlorosulfonyl)benzoic acid with an aqueous solution of methylamine (B109427) yields 4-chloro-3-(methylsulfamoyl)benzoic acid. google.com
Table 1: Examples of Chlorosulfonation Reactions in Sulfamoylbenzamide Synthesis
| Starting Material | Reagent | Conditions | Product | Reference |
| 4-Chlorobenzoic acid | Chlorosulfonic acid | 140°C, 6 hours | 4-Chloro-3-(chlorosulfonyl)benzoic acid | google.com |
| 4-Bromobenzoic acid | Chlorosulfonic acid | 145°C, 8 hours | 4-Bromo-3-(chlorosulfonyl)benzoic acid | google.com |
| 4-Methoxybenzoic acid | Chlorosulfonic acid | Cooling | 4-Methoxy-3-(chlorosulfonyl)benzoic acid | |
| 4-Substituted benzoic acids | Chlorosulfonic acid | 110°C, 5-8 hours | 3-(Chlorosulfonyl)benzoic acid derivatives | tandfonline.com |
Amidation and Coupling Reactions
The final step in the classical synthesis of this compound involves the formation of the amide bond. This can be achieved through several methods, primarily involving the activation of the carboxylic acid group of the sulfamoylbenzoic acid intermediate.
One common approach is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. google.com This highly reactive acyl chloride can then be treated with ammonia or a primary or secondary amine to form the desired benzamide (B126). For example, 4-chloro-3-(methylsulfamoyl)benzoic acid can be refluxed with thionyl chloride to produce 4-chloro-3-(methylsulfamoyl)benzoyl chloride, which subsequently reacts with methylamine to yield 4-chloro-3-(methylsulfamoyl)-N-methylbenzamide. google.com
Alternatively, direct coupling methods using carbodiimide (B86325) chemistry are frequently employed. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) or N-hydroxybenzotriazole (HOBt) facilitate the amide bond formation between the sulfamoylbenzoic acid and an amine. nih.gov This method is often favored due to its milder reaction conditions and reduced side reactions compared to the acyl chloride route. The choice of solvent for these reactions is typically an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). nih.gov
Modern Synthetic Strategies and Process Optimization
In recent years, efforts have been made to develop more efficient, selective, and automated methods for the synthesis of sulfamoylbenzamides.
Chemoselective Synthesis Approaches
A significant advancement in the synthesis of sulfamoylbenzamides is the development of chemoselective procedures that exploit the differential reactivity of functional groups. One such strategy starts with m-(chlorosulfonyl)benzoyl chloride, a precursor that can be synthesized in a single step. beilstein-journals.org The higher reactivity of the aroyl chloride compared to the sulfonyl chloride allows for a selective reaction with a primary amine to first form the benzamide, followed by reaction with a second amine to form the sulfonamide. beilstein-journals.orgnih.gov
Continuous-flow chemistry has emerged as a powerful tool for improving the chemoselectivity of these reactions. beilstein-journals.orgnih.gov Microreactors provide superior mixing and heat transfer, leading to higher selectivity even at elevated temperatures and without the need for catalysts. beilstein-journals.org This automated process allows for the rapid synthesis of compound libraries with yields often ranging from 65% to 99%. beilstein-journals.orgnih.gov
Table 2: Comparison of Batch vs. Continuous Flow Synthesis
| Parameter | Batch Reaction | Continuous Flow (in CH₃CN) | Reference |
| Average Chemoselectivity | 80% | 94% | beilstein-journals.org |
| Temperature for First Coupling | 0°C | 20°C | beilstein-journals.org |
"Click Chemistry" Applications in Sulfamoylbenzamide Synthesis
"Click chemistry," a concept introduced by K. Barry Sharpless, refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. wikipedia.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example and has been effectively utilized in the synthesis of complex sulfamoylbenzamide derivatives. researchgate.netresearchgate.net
This "click-tail" approach involves synthesizing a sulfamoylbenzamide core functionalized with either an alkyne or an azide (B81097) group. tandfonline.comresearchgate.net This core is then "clicked" with a complementary azide- or alkyne-containing fragment to generate a diverse library of 1,2,3-triazole-containing sulfamoylbenzamides. tandfonline.comresearchgate.net For instance, N-(prop-2-yn-1-yl)-3-sulfamoylbenzamides can be reacted with various phenyl azides in the presence of a copper catalyst to produce a series of triazole-linked sulfamoylbenzamides. tandfonline.com This modular approach has proven to be a powerful tool in medicinal chemistry for the rapid generation of novel compounds. nih.gov
Preparation of Key Intermediates for this compound Derivatives
The synthesis of diverse this compound analogs relies on the availability of key intermediates. The foundational intermediate is often a substituted benzoic acid. For example, 3-chlorobenzoic acid, which can be prepared by the oxidation of 3-chlorotoluene, serves as a common starting point. wikipedia.org
The introduction of the chlorosulfonyl group is a critical step. 4-Chlorobenzoic acid can be reacted with chlorosulfonic acid to produce 4-chloro-3-chlorosulfonylbenzoic acid. This intermediate is a precursor to various sulfamoyl derivatives. Similarly, starting with 3-(chlorosulfonyl)benzoic acid, reaction with thionyl chloride yields the corresponding acyl chloride, a key intermediate for subsequent amidation reactions. nih.gov
Furthermore, the synthesis of more complex derivatives may require the preparation of functionalized amines or other coupling partners. For instance, in the "click chemistry" approach, the synthesis of various substituted phenyl azides is necessary to introduce diversity into the final products. tandfonline.com
Advanced Characterization and Analytical Research Techniques
Spectroscopic Methods in Structural Confirmation
Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides profound insights into molecular structure. utdallas.edu Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are routinely employed to elucidate the intricate atomic and molecular architecture of synthesized compounds like 3-Chloro-5-sulfamoylbenzamide.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. researchgate.netbhu.ac.in It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. researchgate.netbhu.ac.in In the analysis of 3-sulfamoylbenzamide (B74759) derivatives, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for assigning the chemical structure. researchgate.netdoi.org
Research findings on related 3-sulfamoylbenzamide structures demonstrate the utility of NMR. For instance, ¹H NMR spectra provide information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. doi.orgrsc.org The chemical shifts (δ), expressed in parts per million (ppm), indicate the electronic environment of the protons, while the coupling constants (J), measured in Hertz (Hz), reveal the connectivity between adjacent protons. doi.orgrsc.org Similarly, ¹³C NMR spectra show the chemical shifts for each unique carbon atom in the molecule. doi.orgrsc.org
In a typical analysis of a 3-sulfamoylbenzamide derivative, specific proton and carbon signals can be assigned to the aromatic ring, the amide group, and any substituents. doi.orgrsc.org For example, aromatic protons typically resonate in the downfield region (around 7-9 ppm), while protons of an amide NH group can appear as a broad singlet. doi.org
Table 1: Representative NMR Data for a 3-Sulfamoylbenzamide Derivative
| Nucleus | Type of Signal | Chemical Shift (δ) in ppm | Coupling Constant (J) in Hz | Assignment |
|---|---|---|---|---|
| ¹H | Doublet | 8.42 | 2.0 | Aromatic H |
| ¹H | Doublet of Doublets | 7.91 | 7.8, 1.8 | Aromatic H |
| ¹H | Singlet | 7.58 | - | Aromatic H |
| ¹H | Doublet | 7.44 | 7.5 | Aromatic H |
| ¹³C | - | 167.7 | - | Amide Carbonyl (C=O) |
| ¹³C | - | 145.6 | - | Aromatic C-S |
| ¹³C | - | 140.1 | - | Aromatic C-C(O) |
| ¹³C | - | 126.9 | - | Aromatic C-H |
Note: This table is generated based on representative data for a substituted 3-sulfamoylbenzamide from research literature. doi.org
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. vanderbilt.edu It is a vital tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. vanderbilt.edunih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. doi.orgnih.gov
In the study of 3-sulfamoylbenzamide and its analogues, both Liquid Chromatography-Mass Spectrometry (LC-MS) and direct infusion MS are utilized. doi.orgnih.gov Electrospray Ionization (ESI) is a common soft ionization technique that allows the molecule to be ionized intact, typically by protonation to form the [M+H]⁺ ion. rsc.orgvulcanchem.com
For example, in the synthesis of 3-(N-aryl)sulfamoyl)benzamides, LC-MS is used to confirm the mass of the final products. doi.org The observed m/z value is compared to the calculated mass for the expected chemical formula. HRMS further corroborates the structure by providing an exact mass that distinguishes it from other compounds with the same nominal mass. doi.org The fragmentation pattern observed in MS/MS experiments can also help to confirm the structure by showing the loss of specific functional groups. nih.gov
Table 2: Mass Spectrometry Data for a Substituted 3-Sulfamoylbenzamide
| Analysis Type | Ionization Mode | Calculated Mass [M+H]⁺ | Found Mass (m/z) | Reference |
|---|---|---|---|---|
| LC-MS | ES+ | 417.1 | 416.9 | doi.org |
| HRMS | ESI | 453.1340 | 453.1339 | doi.org |
| ESI-MS | - | - | 279.66 | vulcanchem.com |
Note: The data represents different substituted sulfamoylbenzamide compounds from various research studies.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. utdallas.edu It works on the principle that chemical bonds vibrate at specific frequencies. When infrared light is passed through a sample, the bonds absorb energy at their characteristic frequencies, and these absorptions are recorded in an IR spectrum. utdallas.edu
For a molecule like this compound, IR spectroscopy can confirm the presence of its key functional groups. The amide group exhibits characteristic absorptions for the N-H stretch and the C=O (carbonyl) stretch. utdallas.edu The sulfonamide group also shows distinct stretching frequencies for the S=O bonds and the N-H bond. The presence of the aromatic ring and the C-Cl bond can also be identified by their specific absorption bands. uc.edu
Table 3: Expected IR Absorption Frequencies for this compound
| Functional Group | Bond | Type of Vibration | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|---|
| Amide & Sulfonamide | N-H | Stretch | 3550-3060 | Medium-Strong |
| Aromatic Ring | C-H | Stretch | 3100-3000 | Medium |
| Amide | C=O | Stretch | 1670-1640 | Strong |
| Aromatic Ring | C=C | Stretch | 1600-1475 | Weak-Medium |
| Sulfonamide | S=O | Asymmetric & Symmetric Stretch | 1350 & 1160 (approx.) | Strong |
| Chloroalkane | C-Cl | Stretch | 800-600 | Strong |
Note: This table is based on standard IR absorption frequency data. utdallas.eduuc.edu
Chromatographic Techniques for Purity Assessment and Separation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. researchgate.net The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. researchgate.net For compounds like this compound, chromatographic methods are essential for monitoring the progress of a chemical reaction, purifying the product, and assessing its final purity.
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive planar chromatographic technique used to separate non-volatile mixtures. researchgate.net In the synthesis of 3-sulfamoylbenzamide derivatives, TLC is routinely used to monitor the progress of reactions by comparing the spots of the starting materials and the product on a TLC plate (e.g., silica (B1680970) gel). doi.orgrsc.org
The separation is based on the compound's affinity for the stationary phase (e.g., silica gel) versus the mobile phase (a solvent or mixture of solvents). The result is reported as the retention factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. rsc.org Preparative TLC can also be employed to purify small quantities of a compound from a mixture. doi.org
Table 4: Application of Thin Layer Chromatography (TLC)
| Parameter | Description | Example from Research |
|---|---|---|
| Stationary Phase | A thin layer of adsorbent material, like silica gel, coated on a plate. | Silica gel-60 F254 plates. rsc.org |
| Mobile Phase | A solvent or solvent mixture that flows up the plate via capillary action. | Petroleum ether: Ethyl Acetate (1:1 or 1:2). doi.org |
| Application | Monitoring reaction completion; assessing purity; preliminary identification. | TLC showed complete consumption of starting material. doi.org |
| Visualization | Compounds can be seen under UV light if they are UV-active. | Visualized under a UV lamp at 254 nm. rsc.org |
| Rƒ Value | Ratio of solute travel distance to solvent travel distance, used for identification. | Rƒ : 0.4 (chloroform: methanol (B129727) :: 9.5: 0.5). rsc.org |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. unar.ac.id GC separates volatile and thermally stable compounds from a mixture, which are then identified by the MS. nih.gov
The use of GC-MS for the analysis of sulfamoyl benzamide (B126) derivatives requires that the compound be sufficiently volatile or be converted into a more volatile derivative. The GC method involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (mobile phase) through a capillary column (stationary phase). rsc.org The separation occurs based on the compound's boiling point and its interaction with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that can be used for identification. unar.ac.id This technique is highly effective for determining the purity of a sample and identifying volatile impurities. rsc.orgevitachem.com
Table 5: Typical GC-MS Method Parameters
| Parameter | Setting | Purpose |
|---|---|---|
| GC Column | DB-5MS (30 m, 0.25 mm, 0.25 µm) | Stationary phase for separating compounds. |
| Inlet Temperature | 250 °C | To ensure rapid vaporization of the sample. |
| Oven Temperature Program | 120-280 °C with a ramp of 10 °C/min | To elute compounds with different boiling points over time. |
| Flow Rate | 1.5 ml/min | The speed at which the carrier gas moves through the column. |
| Detector | Mass Spectrometer | To identify and quantify the separated compounds. |
Note: This table is based on a described method for the analysis of related organic compounds. rsc.org
High-Performance Liquid Chromatography (HPLC) for Analytical Research
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of this compound and its related substances. This method is extensively utilized in pharmaceutical analysis for quality control, impurity profiling, and stability testing. The versatility of HPLC allows for the development of specific methods tailored to various analytical needs, from monitoring reaction progress in synthesis to the determination of the compound in final dosage forms.
A common approach for the analysis of this compound derivatives involves reversed-phase HPLC (RP-HPLC). In this mode, a non-polar stationary phase, typically an octadecyl silica (C18) column, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases.
Method development often involves a systematic approach to optimize separation parameters. This includes screening different mobile phase compositions, pH levels, and column types. For instance, a generic gradient method might start with a high percentage of an aqueous buffer and gradually increase the proportion of an organic modifier like acetonitrile (B52724) or methanol. This is effective for separating compounds with a wide range of polarities.
In the analysis of a related compound, indapamide, which is a derivative of this compound, a single-run HPLC-PDA method was developed for the simultaneous determination of the active pharmaceutical ingredient and its impurities. researchgate.net This method demonstrated good selectivity and was validated for linearity, limits of detection and quantification, recovery, and precision. researchgate.net The mobile phase consisted of a mixture of water, acetonitrile, 2-butanol, triethylamine, and a sodium dodecylsulfate solution, with the pH adjusted to 3.0. researchgate.net
The following interactive data tables summarize typical HPLC conditions used in the analysis of this compound and its derivatives, showcasing the variety of parameters that can be adjusted to achieve optimal separation.
Table 1: HPLC Method for Simultaneous Determination of Atenolol and Indapamide
| Parameter | Value |
| Mobile Phase | Methanol: Acetonitrile: Water (pH 3.5 with orthophosphoric acid) (45:25:30 v/v) ijpba.in |
| Column | Luna C18 ijpba.in |
| Flow Rate | 1.2 mL/min ijpba.in |
| Detection | 226 nm ijpba.in |
| Linearity Range (Indapamide) | 5–25 µg/mL ijpba.in |
| Recovery (Indapamide) | 99.71 ± 0.189 % ijpba.in |
Table 2: HPLC Method for Simultaneous Analysis of Indapamide and Impurities
| Parameter | Value |
| Mobile Phase | Water, acetonitrile, 2-butanol, triethylamine, and sodium dodecylsulfate solution (690:310:20:10:6 v/v/v/v/v), pH 3.0 with phosphoric acid researchgate.net |
| Column | Not specified |
| Flow Rate | 1.6 mL/min researchgate.net |
| Column Temperature | 30 °C researchgate.net |
| Injection Volume | 20 μL researchgate.net |
| Detection | Photodiode Array (PDA) researchgate.net |
Table 3: Preparative HPLC for Purification of a 3-Sulfamoylbenzamide Derivative
| Parameter | Value |
| Column | Agela Durashell C18 (150x25 mm x 5 µm) doi.org |
| Mobile Phase | Gradient elution 38% to 58% acetonitrile in water (0.225% formic acid) over 8 minutes doi.org |
| Flow Rate | 35 mL/min doi.org |
Research has also explored the use of various HPLC columns and mobile phase modifiers to achieve desired separations. For example, a study on the simultaneous determination of clopamide (B1669225) (a derivative of this compound), dihydroergocristine (B93913) mesylate, and reserpine (B192253) utilized a BDS Hypersil C8 column with a mobile phase containing ammonium (B1175870) acetate, acetonitrile, and methanol, adjusted to pH 3.5. innovareacademics.in This highlights the adaptability of HPLC methods by modifying both the stationary and mobile phases to suit the specific analytes.
Furthermore, the development of stability-indicating assay methods using HPLC is crucial. These methods are designed to separate the active ingredient from its potential degradation products, which might form under various stress conditions such as acid, base, oxidation, heat, and light. For instance, a stability-indicating RP-HPLC method was developed for amlodipine (B1666008) and chlorthalidone (B1668885) (a sulfamoylbenzamide derivative), utilizing an octadecylsilane (B103800) C18 column and a mobile phase of 0.1% formic acid, methanol, and acetonitrile. ijpsr.com
In silico tools and systematic screening approaches are increasingly being employed to expedite HPLC method development. americanpharmaceuticalreview.com By predicting retention times and resolution under different conditions, the number of experimental runs can be significantly reduced, leading to a more efficient development process. americanpharmaceuticalreview.com
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Sulfamoylbenzamide Derivatives
Elucidation of Pharmacophoric Features of the 3-Chloro-5-sulfamoylbenzamide Scaffold
The this compound scaffold serves as a foundational structure for a variety of biologically active molecules. A pharmacophore model for this class of compounds typically highlights several key features essential for their activity. The sulfamoylbenzamide core, consisting of a benzene (B151609) ring substituted with a carboxamide and a sulfonamide group, is considered a critical component for the biological activity of these compounds. nih.gov
Key pharmacophoric features generally include:
An aromatic ring system that provides a rigid scaffold.
A sulfonamide group (-SO₂NH₂) capable of acting as a hydrogen bond donor and acceptor.
A carboxamide group (-CONH₂) which also participates in hydrogen bonding.
Specific substitution patterns on the aromatic ring, such as the 3-chloro group, which can influence lipophilicity and binding interactions.
Impact of Substituent Modifications on Biological Activities
The introduction of halogen atoms into the this compound scaffold has been shown to significantly impact the biological activity of the resulting derivatives. Halogens, such as chlorine and bromine, are electron-withdrawing and can alter the electronic distribution of the aromatic ring, influencing pKa values and hydrogen bonding capabilities of the amide and sulfonamide groups. nih.gov
In a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the presence and position of halogen substituents on the N-aryl ring were found to be critical for their inhibitory activity against α-glucosidase and α-amylase. nih.gov For instance, compounds with a bromine or chlorine atom at the meta-position of the N-phenyl ring exhibited favorable α-glucosidase inhibitory activity. nih.gov The presence of two halogen atoms, such as chlorine and bromine, in a structure can lead to potent and selective activity against specific enzyme isoforms. nih.gov
| Compound ID | N-Aryl Substituent | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |
| 5g | 3-Bromophenyl | - | - |
| 5i | 3-Chlorophenyl | - | - |
| Standard | Acarbose (B1664774) | 2.10 ± 0.82 | 5.60 ± 0.30 |
Data adapted from a study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, demonstrating the impact of halogen substitution on inhibitory activity. nih.gov Specific IC₅₀ values for 5g and 5i were not provided in the abstract, but the text highlights their favorable activity.
Modifications to the amide and sulfonamide moieties of the this compound scaffold have profound effects on the biological profiles of the derivatives.
Amide Substitutions: The nature of the substituent on the amide nitrogen (N-substituent) is a key determinant of activity. In a study of sulfamoyl benzamide (B126) derivatives as inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), a chlorophenyl attachment to the amide group resulted in significant activity against h-NTPDases3 and h-NTPDases8. nih.gov In contrast, an electron-donating methoxyphenyl group at the same position led to a reduction in activity, suggesting that electron-withdrawing groups on the N-aryl ring can enhance inhibitory potential. nih.gov The introduction of an n-butyl linkage was found to enhance binding in the hydrophobic regions of the enzyme's active site. nih.gov
Sulfonamide Substitutions: The substituent on the sulfonamide nitrogen also plays a critical role. An N-cyclopropyl substitution on the sulfonyl group was found to be more favorable for the inhibition of h-NTPDases3 compared to a morpholine ring. nih.gov However, in other series of compounds, a piperidine-1-ylsulfonyl group was found to be a key feature for activity. nih.gov Swapping the carboxamide and sulfonamide bonds has been shown to result in a loss of activity, indicating the importance of their specific arrangement on the scaffold. nih.gov
| Compound ID | Amide Substituent | Sulfonamide Substituent | Target | IC₅₀ (µM) |
| 3a | 4-Chlorophenyl | Unsubstituted | h-NTPDase3 | 1.33 ± 0.05 |
| 3a | 4-Chlorophenyl | Unsubstituted | h-NTPDase8 | 1.78 ± 0.08 |
| 2a | - | N-Cyclopropyl | h-NTPDase3 | 1.32 ± 0.06 |
| 2b | - | N-Morpholinyl | - | Inactive |
Data from a study on sulfamoyl benzamide derivatives as h-NTPDase inhibitors, illustrating the impact of substitutions on both the amide and sulfonamide moieties. nih.gov
For instance, the integration of a thiazole ring has been a key feature in the development of sulfamoyl benzamidothiazoles that prolong NF-κB activation. nih.gov In these compounds, the thiazole ring acts as a central scaffold connecting the substituted benzamide moiety to another aryl group. The nature of the heterocyclic ring and its point of attachment are critical for activity. For example, replacing a thiazole ring with other heterocyclic systems can lead to a significant change in the biological activity profile. While specific examples directly modifying the this compound core with various heterocycles are limited in the provided context, the general principles of sulfonamide chemistry suggest that such modifications can lead to highly potent derivatives.
Computational Chemistry Approaches in SAR/QSAR Modeling
Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to its target protein. This method has been instrumental in understanding the SAR of this compound derivatives by visualizing their interactions at the molecular level.
In studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents, molecular docking simulations revealed that these compounds form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with the active site residues of α-glucosidase and α-amylase. nih.govresearchgate.net These interactions help to rationalize the observed inhibitory activities and guide the design of more potent inhibitors.
Key interactions observed in docking studies of sulfamoylbenzamide derivatives include:
Hydrogen bonding: The amide and sulfonamide groups are frequently involved in hydrogen bonding with amino acid residues in the active site of the target protein.
Hydrophobic interactions: The aromatic rings and any alkyl or aryl substituents can engage in hydrophobic interactions with nonpolar residues.
Electrostatic interactions: The chloro and nitro groups can participate in electrostatic or dipole-dipole interactions.
For example, the docking of potent inhibitors into the active site of h-NTPDase homology models has shown significant interactions with key amino acids, providing a structural basis for their inhibitory activity. rsc.org These computational insights are invaluable for the iterative process of lead optimization in drug discovery.
Molecular Dynamics Simulations for Binding Stability
Molecular Dynamics (MD) simulations are powerful computational tools used to analyze the physical movements of atoms and molecules, providing detailed insights into the stability and conformational behavior of a ligand-protein complex over time. mdpi.com This technique is instrumental in drug discovery for validating the results of molecular docking and understanding the dynamic nature of the interactions between a potential drug molecule, such as a sulfamoylbenzamide derivative, and its biological target. mdpi.comnih.gov
The primary goal of MD simulations in this context is to assess whether the binding pose of a ligand predicted by docking studies is stable under physiological conditions. mdpi.com A key metric used for this evaluation is the Root Mean Square Deviation (RMSD), which measures the average deviation of a protein-ligand complex's structure during the simulation from its initial docked pose. researchgate.net A low and stable RMSD value, typically around 2 Å, indicates minimal deviation and suggests a strong, stable binding interaction. mdpi.com Conversely, significant fluctuations in RMSD suggest a more flexible and potentially unstable interaction. mdpi.com
In a notable study on sulfamoylbenzamide derivatives as antidiabetic agents, MD simulations were performed on the most active compound to validate its potential as an inhibitor of α-glucosidase and α-amylase. The RMSD analysis of the ligand-protein complex confirmed the stability of the compound within the binding site of these target proteins. researchgate.net Similarly, research into new sulfonamide derivatives as BRD4 inhibitors utilized MD simulations to confirm the sustained stability of the designed compounds, providing further evidence to support the molecular docking results. nih.gov These simulations offer a valuable reference for the rational design and development of novel and effective inhibitors based on the sulfamoylbenzamide scaffold. nih.gov
Table 1: Example of Molecular Dynamics Simulation Findings for Sulfamoylbenzamide Derivatives
| Derivative Class | Protein Target | Key Finding from MD Simulation | Metric | Source |
|---|---|---|---|---|
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide | α-glucosidase and α-amylase | The ligand-protein complex remained stable in the binding site. | RMSD Analysis | researchgate.net |
| Sulfonamide Derivatives | BRD4 | Confirmed sustained stability of the molecules over the trajectory. | Not Specified | nih.gov |
Pharmacological and Molecular Mechanism Investigations of 3 Chloro 5 Sulfamoylbenzamide Analogues
Enzyme Inhibition and Activation Studies
Analogues of 3-chloro-5-sulfamoylbenzamide, a core chemical scaffold, have been the subject of extensive investigation to understand their interactions with various enzymes and ion channels. These studies reveal a versatile molecule capable of potent and often selective modulation of key biological targets, including carbonic anhydrases, potassium channels, ecto-nucleotidases, and glucokinase.
The primary sulfonamide group (SO₂NH₂) is a classic zinc-binding group, making compounds containing this moiety, such as this compound analogues, potent inhibitors of carbonic anhydrases (CAs). nih.gov CAs are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov Their inhibition has therapeutic applications in various conditions, including glaucoma, edema, and epilepsy. mdpi.comunifi.it
Research into sulfonamide-based inhibitors consistently demonstrates varied efficacy and selectivity across the 15 human CA isoforms. The inhibition profile is highly dependent on the "tail" of the molecule—the part of the structure other than the zinc-binding sulfonamide group. unifi.it Modifications to this tail can lead to highly selective inhibitors.
For instance, studies on related benzenesulfonamide (B165840) derivatives show a wide range of inhibition constants (Kᵢ) against different isoforms. While many derivatives potently inhibit the ubiquitous cytosolic isoform hCA II, some exhibit significant selectivity for other isoforms like the tumor-associated hCA IX and hCA XII or the brain-associated hCA VII. nih.govunifi.itnih.gov For example, in one study of dihydrothiazole benzenesulfonamides, compound EMAC10101d was a potent hCA II inhibitor with a Kᵢ value of 8.1 nM, while EMAC10101a showed some selectivity for hCA IX (Kᵢ = 108.8 nM). nih.gov Another series of pyrazole- and pyridazine-carboxamide-containing sulfonamides revealed a compound (15) with a Kᵢ of 3.3 nM against hCA II and high selectivity over hCA I, IX, and XII. nih.gov
Table 1: Illustrative Inhibition Constants (Kᵢ) of Various Sulfonamide Analogues Against Human Carbonic Anhydrase Isoforms
| Compound Class/Name | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
|---|---|---|---|---|
| EMAC10101a nih.gov | 4472.4 | 724.8 | 108.8 | 1390.0 |
| EMAC10101d nih.gov | --- | 8.1 | --- | --- |
| Compound 15 nih.gov | 725.6 | 3.3 | 6.7 | 80.5 |
| Acetazolamide (AAZ) nih.gov | 250.0 | 12.1 | 25.8 | 5.7 |
Note: This table presents data for structurally related sulfonamides to illustrate the principles of CA inhibition and isoform selectivity, as specific data for the parent this compound was not detailed in the provided search context.
The inhibitory mechanism of sulfonamides against α-CAs is well-established and centers on the active site zinc ion (Zn²⁺). nih.gov The active site of α-class CAs features a tetrahedrally coordinated Zn²⁺ ion bound by three histidine residues and a water molecule or hydroxide (B78521) ion. nih.gov
Primary sulfonamides (R-SO₂NH₂) act as zinc binders. nih.gov The sulfonamide group binds to the Zn²⁺ ion in its deprotonated, anionic form (R-SO₂NH⁻). nih.gov This anionic nitrogen atom directly coordinates with the zinc ion, displacing the catalytically essential water/hydroxide molecule. nih.govnih.gov This interaction is further stabilized by a hydrogen bond network. Specifically, one of the sulfonamide's oxygen atoms typically forms a hydrogen bond with the hydroxyl group of the conserved amino acid residue Threonine-199 (Thr199), which acts as a gatekeeper to the active site. nih.gov This dual interaction—ionic coordination to the zinc and hydrogen bonding with Thr199—anchors the inhibitor firmly in the active site, blocking substrate access and preventing catalysis. nih.govnih.gov
A novel series of ROMK inhibitors based on a 3-sulfamoylbenzamide (B74759) scaffold was identified through a high-throughput screening campaign. nih.gov Inhibitors of the ROMK (Kir1.1) channel are being investigated as a new class of diuretics. nih.gov The initial hit from the screening, a 3-sulfamoylbenzamide derivative (compound 4), demonstrated an IC₅₀ of 6.5 μM for inhibiting thallium (Tl⁺) flux, a surrogate for potassium conductance, in cells expressing human ROMK. nih.gov
This initial compound showed minimal inhibition of related potassium channels like Kir2.1 and Kir4.1 and had low affinity for the hERG potassium channel, indicating a favorable selectivity profile. nih.gov Subsequent optimization efforts focused on improving potency and metabolic stability. This work led to the development of a number of 3-sulfamoylbenzamide analogues with well-balanced in vitro properties and potent ROMK inhibitory activity. nih.gov A notable characteristic of this series is its species-selective inhibition, showing a lack of activity against the rat ROMK channel. nih.gov
Derivatives of sulfamoyl-benzamide have been synthesized and evaluated as selective inhibitors for human ecto-nucleotide triphosphate diphosphohydrolases (h-NTPDases). nih.govrsc.org These enzymes are involved in regulating purinergic signaling by hydrolyzing extracellular nucleotides and play roles in thrombosis, inflammation, and cancer. nih.govrsc.org
Screening against four isoforms (h-NTPDase1, -2, -3, and -8) revealed several potent and selective inhibitors. nih.gov For example, the compound N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) was identified as the most potent inhibitor of h-NTPDase1, with an IC₅₀ value of 2.88 ± 0.13 μM. nih.govrsc.org This same compound was also highly active against h-NTPDase3 (IC₅₀ = 0.72 ± 0.11 μM). nih.govrsc.org
Other analogues demonstrated selectivity for different isoforms. The h-NTPDase2 isoform was effectively inhibited by compounds such as 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide (4d), which had an IC₅₀ of 0.13 ± 0.01 μM. nih.govrsc.org Meanwhile, h-NTPDase8 was most selectively blocked by 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d), with an IC₅₀ of 0.28 ± 0.07 μM. nih.gov Molecular docking studies suggested that these potent inhibitors form significant interactions with amino acid residues within the catalytic sites of the respective h-NTPDase homology models. nih.gov
Table 2: Inhibitory Activity (IC₅₀) of Select Sulfamoyl Benzamide (B126) Analogues Against h-NTPDase Isoforms. nih.govrsc.org
| Compound | h-NTPDase1 (IC₅₀, μM) | h-NTPDase2 (IC₅₀, μM) | h-NTPDase3 (IC₅₀, μM) | h-NTPDase8 (IC₅₀, μM) |
|---|---|---|---|---|
| 3i | 2.88 ± 0.13 | > 100 | 0.72 ± 0.11 | 15.31 ± 1.25 |
| 4d | > 100 | 0.13 ± 0.01 | > 100 | > 100 |
| 2d | > 100 | > 100 | > 100 | 0.28 ± 0.07 |
| 3f | > 100 | 0.27 ± 0.08 | > 100 | > 100 |
| 3j | > 100 | 0.29 ± 0.07 | 1.13 ± 0.11 | > 100 |
Glucokinase is a key regulatory enzyme in glucose homeostasis, primarily expressed in pancreatic β-cells and liver hepatocytes, where it controls glucose-stimulated insulin (B600854) secretion and glucose metabolism, respectively. nih.gov Activators of GK (GKAs) are a novel class of therapeutic agents for type 2 diabetes that enhance the enzyme's activity. nih.gov
The 3,5-disubstituted benzamide scaffold, which is structurally related to this compound, has been a focus for the design of new GKAs. nih.gov These compounds function through an allosteric activation mechanism. nih.gov They bind to an allosteric site on the GK enzyme, which is distinct from the glucose-binding catalytic site. nih.gov This binding event induces a conformational change in the enzyme, converting it from a low-affinity "super-open" inactive state to a high-affinity "active open" conformation. nih.gov This conformational shift lowers the glucose concentration required for GK activation, thereby increasing the rate of glucose phosphorylation. nih.gov The design of these benzamide analogues aims to optimize hydrogen bonding and hydrophobic interactions with amino acid residues within this allosteric pocket to achieve potent activation. nih.gov
Carbonic Anhydrase (CA) Inhibition Profile
Receptor Binding and Cellular Pathway Modulation
Derivatives of sulfamoylbenzamide (SBA) represent a significant class of novel antiviral agents known as Capsid Assembly Modulators (CAMs). nih.govresearchgate.net These compounds specifically target the Hepatitis B virus (HBV) core protein (Cp), which is essential for forming the viral capsid. nih.gov The capsid plays critical roles in multiple stages of the viral replication cycle, including the encapsidation of pregenomic RNA (pgRNA), reverse transcription of pgRNA into DNA, and transport of the viral genome to the nucleus. nih.govmdpi.com
Sulfamoylbenzamide-based CAMs are categorized as Class-II inhibitors. nih.gov They function by binding to a hydrophobic pocket at the interface between core protein dimers. mdpi.com This interaction disrupts the normal process of nucleocapsid assembly. nih.gov Instead of promoting the formation of replication-competent capsids containing pgRNA, these modulators induce the misassembly of core proteins into aberrant structures. mdpi.comnih.gov
Electron microscopy studies have shown that in the presence of certain SBA analogues, the core proteins are forced into alternative assembly pathways. nih.gov This leads to the formation of genetically empty, non-infectious capsid-like particles. nih.gov In some cases, the misassembly is more profound, resulting in the time-dependent formation of irregular, short rod-shaped particles that can elongate into longer tubular and micrometers-long rod-shaped structures over several days. mdpi.comnih.gov This altered protein assembly effectively halts the formation of functional nucleocapsids necessary for viral propagation. nih.gov
The primary mechanism by which sulfamoylbenzamide analogues inhibit HBV replication is by preventing the encapsidation of pgRNA. nih.gov The viral lifecycle requires the packaging of a pgRNA molecule along with the viral polymerase into a newly forming capsid. mdpi.comnih.gov This packaged complex, the nucleocapsid, is the site where reverse transcription occurs to produce the viral DNA genome. nih.gov
| Compound | Description | Anti-HBV Activity (EC₅₀) | Cytotoxicity (CC₅₀) |
|---|---|---|---|
| NVR 3-778 | First SBA CAM to enter clinical trials | 0.73 ± 0.20 µM | 23.4 ± 7.0 µM |
| Compound 7b | Phenylboronic acid-bearing derivative | 0.83 ± 0.33 µM | 19.4 ± 5.0 µM |
| KR-26556 | Potent NVR 3-778 derivative | 0.27 µM | 19.7 µM |
Analogues of sulfamoylbenzamide have been identified as inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), enzymes that are central to the regulation of the purinergic signaling pathway. nih.govrsc.org This pathway involves the release of nucleotides like ATP and ADP into the extracellular space, where they act as signaling molecules by binding to purinergic receptors on the cell surface. NTPDases (specifically isoforms 1, 2, 3, and 8) are membrane-bound enzymes that hydrolyze these nucleotides, thereby controlling the duration and magnitude of purinergic signaling. rsc.org This regulation is vital, as purinergic signaling is implicated in a wide range of physiological and pathological processes, including inflammation, thrombosis, and cancer. rsc.org
Synthetic sulfamoyl-benzamide derivatives have been shown to selectively inhibit the activity of different h-NTPDase isoforms. nih.govrsc.org The selectivity and potency of these inhibitors are highly dependent on the specific substituents on the benzamide scaffold. For example, compound 3i (N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide) was found to be a potent inhibitor of h-NTPDase1 and h-NTPDase3. rsc.org In contrast, compound 2d (2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid) was a highly potent and selective inhibitor of h-NTPDase8. rsc.org Other analogues, such as 3f and 3j , demonstrated sub-micromolar inhibitory activity against h-NTPDase2. rsc.org
By inhibiting these key ectonucleotidases, sulfamoylbenzamide analogues can modulate the concentration of extracellular ATP and ADP, thereby regulating cellular responses mediated by purinergic receptors. Molecular docking studies support these findings, showing significant interactions between the potent inhibitors and amino acid residues within the active sites of the respective h-NTPDase proteins. rsc.org
| Compound | Target Isoform | Inhibitory Activity (IC₅₀) |
|---|---|---|
| 3i | h-NTPDase1 | 2.88 ± 0.13 µM |
| h-NTPDase3 | 0.72 ± 0.11 µM | |
| 3f | h-NTPDase2 | Sub-micromolar |
| 3j | h-NTPDase2 | Sub-micromolar |
| 2d | h-NTPDase8 | 0.28 ± 0.07 µM |
NF-κB Pathway Modulation
Analogues of this compound have been investigated for their ability to modulate the nuclear factor kappa B (NF-κB) signaling pathway. In a high-throughput screening utilizing a cell-based NF-κB reporter assay, a sulfamoyl benzamidothiazole compound was identified for its capacity to prolong NF-κB activation following a primary stimulus with the Toll-like receptor 4 (TLR4) agonist, lipopolysaccharide (LPS). nih.gov Structure-activity relationship (SAR) studies on this chemotype were conducted to identify more potent compounds and to understand the structural requirements for this activity. nih.gov
These investigations revealed that modifications to the benzene (B151609) ring of the sulfamoyl benzamidothiazole structure significantly impacted NF-κB activity. nih.gov For instance, compounds with 3-chloro and 3-bromo substitutions retained their activity, while those bearing hydrogen bond-forming substituents like 3-nitro, 3-methoxy, or 3-amino groups showed a decrease in activity. nih.gov This suggests a preference for hydrophobic components on the benzene ring for sustained NF-κB activation. nih.gov The primary goal of these studies was to identify compounds that could serve as adjuvants to enhance immune responses, with the sustained NF-κB activation being a key indicator of this potential. nih.gov
Preclinical In Vitro Biological Activity Assessment
Cell-Based Assays
The preclinical in vitro biological activity of this compound analogues has been evaluated in a variety of cell-based assay systems, demonstrating a range of biological effects, including anticancer and antiviral activities.
A series of N-substituted sulfamoylbenzamide derivatives, designed based on the STAT3 inhibitor Niclosamide, were assessed for their anticancer properties. nih.gov One of the most active compounds, identified as B12, demonstrated potent inhibition of the IL-6/STAT3 signaling pathway in tumor cell lines with STAT3 overexpression, including MDA-MB-231 (breast cancer), HCT-116 (colon cancer), and SW480 (colon cancer). nih.gov This compound was shown to inhibit the phosphorylation of STAT3 at the Tyr705 residue, suppress the expression of downstream genes, induce apoptosis, and inhibit the migration of cancer cells. nih.gov
In the context of antiviral research, sulfamoylbenzamide derivatives have been identified as Hepatitis B Virus (HBV) capsid assembly modulators. nih.govnih.gov These compounds were evaluated for their ability to inhibit HBV DNA replication and for their cytotoxicity in HepDES19 cells, a human hepatoblastoma cell line that supports inducible HBV replication. nih.gov Several analogues exhibited submicromolar activities and were also shown to significantly reduce the secretion of HBeAg, a marker of viral replication. nih.gov The effect of these compounds on cell viability was concurrently assessed using MTS assays, which measure mitochondrial function. nih.gov
Table 1: Summary of Cell-Based Assay Findings for this compound Analogues
| Compound Class | Cell Line(s) | Target/Pathway | Key Findings | Reference(s) |
|---|---|---|---|---|
| N-substituted Sulfamoylbenzamides | MDA-MB-231, HCT-116, SW480 | STAT3 Signaling | Inhibited STAT3 phosphorylation (Tyr705), induced apoptosis, and inhibited cell migration with IC₅₀ values of 0.61-1.11 µM. | nih.gov |
Isolated Enzyme and Protein Assays
Analogues of this compound have demonstrated inhibitory activity against several isolated enzymes, highlighting their potential as therapeutic agents.
A series of sulfamoyl-benzamide derivatives were screened for their inhibitory potential against four isoforms of human nucleoside triphosphate diphosphohydrolases (h-NTPDase-1, -2, -3, and -8), which are involved in pathological conditions such as thrombosis, inflammation, and cancer. nih.govrsc.org The inhibitory activity was determined using a malachite green-based colorimetric assay. nih.gov Several compounds showed potent and selective inhibition. For example, N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide was the most potent inhibitor of h-NTPDase1 and h-NTPDase3. rsc.org Meanwhile, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid was a potent and selective inhibitor of h-NTPDase8. rsc.org Other derivatives, such as 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide, effectively reduced the activity of h-NTPDase2 in sub-micromolar concentrations. rsc.org
Table 2: Inhibitory Activity of Sulfamoyl-benzamide Analogues against h-NTPDase Isoforms
| Compound | h-NTPDase1 IC₅₀ (µM) | h-NTPDase2 IC₅₀ (µM) | h-NTPDase3 IC₅₀ (µM) | h-NTPDase8 IC₅₀ (µM) | Reference(s) |
|---|---|---|---|---|---|
| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | 2.88 ± 0.13 | - | 0.72 ± 0.11 | - | rsc.org |
| 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide | - | 0.29 ± 0.07 | - | - | nih.govrsc.org |
| 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide | - | Sub-micromolar | - | - | rsc.org |
Furthermore, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated for their in vitro antidiabetic activity against α-glucosidase and α-amylase. nih.gov Most of the synthesized compounds exhibited good inhibitory potential compared to the acarbose (B1664774) standard. nih.gov Structure-activity relationship studies indicated that substitutions on the N-aryl ring significantly influenced the inhibitory activity. nih.gov For instance, a compound bearing a 2-CH₃-5-NO₂ substituent on the phenyl ring was the most active against both enzymes. nih.gov The presence of electron-withdrawing groups at the meta position of the phenyl ring was found to be favorable for α-glucosidase inhibitory activity, while such groups at the para position were more favorable for α-amylase inhibition. nih.gov
Table 3: Inhibitory Activity of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamide Analogues
| Compound Substituent (R) | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) | Reference(s) |
|---|---|---|---|
| 2-CH₃-5-NO₂ | 10.75 ± 0.52 | 15.20 ± 0.24 | nih.gov |
| 3-Br | 13.90 ± 0.25 | 18.20 ± 0.12 | nih.gov |
| 3-Cl | 14.50 ± 0.12 | 20.40 ± 0.45 | nih.gov |
| 3-NO₂ | 15.60 ± 0.34 | 22.30 ± 0.32 | nih.gov |
Preclinical Research and Translational Studies on Sulfamoylbenzamide Therapeutics
In Vivo Efficacy and Mechanism Studies in Animal Models
Preclinical in vivo studies are crucial for determining the therapeutic potential and mechanism of action of new chemical entities. For the specific compound 3-Chloro-5-sulfamoylbenzamide, publicly available research on its efficacy in animal models for metabolic, viral, and neurological disorders is limited. However, research on related sulfamoylbenzamide derivatives provides valuable insights into the potential applications of this class of compounds.
Rodent Models of Metabolic Disorders
There is currently no publicly available scientific literature detailing the in vivo efficacy and mechanism of action of this compound in rodent models of metabolic disorders such as diabetes or obesity. While various rodent models are utilized to study metabolic diseases, including diet-induced obesity models and genetic models like db/db mice, specific studies involving this compound have not been reported. pharmaseedltd.combiomodels.com
Investigation in Neurological Disorder Models
As of the latest available data, there are no published preclinical studies investigating the efficacy of this compound or related sulfamoylbenzamide derivatives in animal models of neurological disorders. While various animal models exist to study conditions like Parkinson's disease, Alzheimer's disease, and neuroinflammation, the therapeutic potential of this specific class of compounds in these models has not been reported in the scientific literature. nih.gov
Application of Alternative Animal Models and Microphysiological Systems (MPS) in Preclinical Research
There is no specific information available on the application of this compound in alternative animal models or microphysiological systems (MPS).
Pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction in Preclinical Context
The evaluation of a drug candidate's pharmacokinetic properties and its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is a critical component of preclinical research. As previously mentioned, a potent sulfamoylbenzamide-derived capsid assembly modulator demonstrated an excellent pharmacokinetic profile in mice, suggesting its suitability for oral administration. nih.gov
Computational Prediction of Drug-Likeness and ADMET Properties
In the early stages of drug discovery, computational tools are invaluable for predicting the drug-likeness and ADMET properties of novel compounds, helping to identify candidates with a higher probability of success in later clinical trials. For sulfonamide and benzamide (B126) derivatives, various in silico models are employed.
The prediction of drug-likeness often starts with evaluating Lipinski's Rule of Five. This rule assesses molecular properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict if a compound is likely to be orally bioavailable.
A variety of computational tools and online servers are available to predict ADMET properties. For instance, the pkCSM online server can be used to compute a range of pharmacokinetic properties, while servers like Pre-ADMET are employed for predicting toxicity profiles, including mutagenicity and carcinogenicity. nih.gov These computational methods allow for the early identification of potential liabilities in drug candidates, guiding the selection and optimization of compounds for further preclinical development. nih.gov
| Property | Computational Prediction Method/Tool | Significance |
| Drug-Likeness | Lipinski's Rule of Five | Predicts oral bioavailability based on molecular properties. |
| ADMET | pkCSM online server, Pre-ADMET online server | Predicts absorption, distribution, metabolism, excretion, and toxicity profiles. nih.gov |
In Vitro and In Vivo Pharmacokinetic Profiling in Preclinical Species
Following a comprehensive review of publicly available scientific literature, detailed preclinical in vitro and in vivo pharmacokinetic data for the specific chemical compound “this compound” is not available.
Extensive searches were conducted to locate studies detailing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in common preclinical species. These investigations aimed to identify key pharmacokinetic parameters derived from both laboratory-based (in vitro) assays and animal (in vivo) studies.
While research exists on various derivatives and more complex molecules within the sulfamoylbenzamide class, the specific pharmacokinetic characteristics of the parent compound, this compound, have not been published. Scientific articles discussing related compounds focus on their unique metabolic pathways and pharmacokinetic behaviors, which cannot be extrapolated to accurately describe this compound itself.
Consequently, without primary research findings, the generation of a detailed and scientifically accurate summary, including the requested data tables on its pharmacokinetic profile, is not possible at this time. Further empirical research would be required to characterize the pharmacokinetic properties of this specific compound.
Future Directions and Emerging Research Avenues for 3 Chloro 5 Sulfamoylbenzamide Research
Development of Novel Sulfamoylbenzamide Scaffolds with Enhanced Selectivity
A primary objective in medicinal chemistry is the design of compounds that interact specifically with their intended biological target, thereby minimizing off-target effects. For sulfamoylbenzamide derivatives, enhancing selectivity is a major focus of ongoing research. Scientists are employing various strategies to create novel scaffolds that exhibit improved discrimination between different receptor subtypes, enzyme isoforms, or signaling pathways.
One approach involves the strategic modification of the sulfamoylbenzamide core to improve metabolic stability and selectivity. For instance, in the development of cannabinoid receptor 2 (CB2) agonists, a lead optimization campaign was conducted on a sulfamoyl benzamide (B126) class of compounds. This effort led to the identification of N-(3,4-dimethyl-5-(morpholinosulfonyl)phenyl)-2,2-dimethylbutanamide, a potent and selective CB2 agonist with improved metabolic stability and oral bioavailability, which showed efficacy in a rat model of post-surgical pain. nih.gov Similarly, the conversion of a phenyl group to a xylene has been shown to improve the metabolic stability of sulfamoyl benzamide-based CB2 agonists. researchgate.net
Another strategy is the "tail approach," where specific chemical groups are attached to the core structure to foster favorable interactions with amino acid residues unique to the target's catalytic site. This method has been successfully used to develop highly selective inhibitors of carbonic anhydrase IX (CA IX), a cancer-related enzyme. By incorporating ureido, thioureido, and acyl selenoureido moieties into benzene (B151609) sulfonamides, researchers have created compounds with significantly higher selectivity for CA IX over other carbonic anhydrase isoforms. nih.gov For example, one novel benzoyl thioureido benzene sulfonamide demonstrated inhibitory activity against CA IX with an IC50 value of 0.48 nM and approximately 1500-fold selectivity over CA II. nih.gov
Pharmacological modulation efforts have also led to the synthesis of benzamide derivatives with high affinity and selectivity for the Sigma-1 receptor (S1R), a target for central nervous system disorders. mdpi.com These efforts highlight a trend towards creating simple benzamide derivatives that not only have excellent S1R-binding affinity and high selectivity but also improved metabolic stability and low in vitro cytotoxicity. mdpi.com
| Lead Compound Class | Target | Key Modification Strategy | Outcome |
| Sulfamoyl benzamides | CB2 Receptor | Lead optimization to improve metabolic stability | Identification of a potent, selective, and orally bioavailable CB2 agonist. nih.gov |
| Benzene sulfonamides | Carbonic Anhydrase IX | "Tail approach" with thioureido moieties | Highly potent and selective CA IX inhibitors with 1500-fold selectivity over CA II. nih.gov |
| Benzamide derivatives | Sigma-1 Receptor | Pharmacomodulation of the core structure | Development of ligands with superior S1R affinity, selectivity, and favorable ADME properties. mdpi.com |
Exploration of New Therapeutic Indications based on Mechanistic Insights
The versatility of the sulfamoylbenzamide scaffold allows for its application across a range of diseases. Gaining deeper insights into the mechanisms of action of these compounds is paving the way for their exploration in new therapeutic areas.
Cancer Therapy: The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a key target in cancer therapy. Researchers have designed and synthesized a series of N-substituted sulfamoylbenzamide derivatives based on the STAT3 inhibitor Niclosamide. nih.gov One of the most active compounds, B12, was identified as an inhibitor of the IL-6/STAT3 signaling pathway, demonstrating the ability to inhibit the phosphorylation of STAT3, induce apoptosis, and suppress the migration of cancer cells. nih.gov In vivo studies confirmed that this compound could suppress tumor growth in nude mice, highlighting its potential as an orally bioavailable anticancer agent. nih.gov
Antiviral Agents: Chronic hepatitis B (CHB) remains a significant global health issue, and novel therapies are urgently needed. Sulfamoylbenzamide derivatives have emerged as effective capsid assembly modulators (CAMs), a clinically validated class of anti-HBV agents. nih.gov A recently identified novel series of sulfamoylbenzamide (SBA) derivatives has shown high in vitro and in vivo antiviral activity. nih.gov One compound from this series demonstrated excellent pharmacokinetics in mice and was significantly more potent at reducing viral replication in a transgenic mouse model of HBV than NVR 3-778, the first SBA CAM to enter clinical trials. nih.govmdpi.com
Metabolic and Inflammatory Diseases: Sulfamoyl-benzamides are being investigated as selective inhibitors for human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases). rsc.orgnih.gov Four isoforms (h-NTPDase1, -2, -3, and -8) are implicated in various pathological conditions, including thrombosis, diabetes, inflammation, and cancer. rsc.orgnih.govresearchgate.net Specific sulfamoyl benzamide derivatives have been found to be potent and selective inhibitors of different h-NTPDase isoforms. rsc.orgnih.gov For example, N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide was the most potent inhibitor of h-NTPDase1, while 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid selectively blocked h-NTPDase8. rsc.orgnih.gov
| Therapeutic Area | Target/Mechanism | Example Compound Class | Key Finding |
| Cancer | STAT3 Signaling Pathway Inhibition | N-substituted Sulfamoylbenzamides | Orally bioavailable compound (B12) suppresses tumor growth in vivo by inhibiting STAT3 phosphorylation. nih.gov |
| Chronic Hepatitis B | Capsid Assembly Modulation | Sulfamoylbenzamide (SBA) derivatives | Novel SBA compound shows greater potency in reducing viral replication in vivo compared to a clinical trial candidate. nih.govmdpi.com |
| Inflammation, Thrombosis, Diabetes | h-NTPDase Inhibition | Sulfamoyl benzamide derivatives | Isoform-selective inhibitors identified for h-NTPDase1, 2, 3, and 8. rsc.orgnih.gov |
Integration of Advanced Computational and Experimental Methodologies
The discovery and development of novel drugs are being accelerated by the integration of sophisticated computational tools with traditional experimental techniques. beilstein-journals.org In the context of sulfamoylbenzamide research, these in silico methods are becoming indispensable for rational drug design and for understanding complex biological interactions. beilstein-journals.org
Structure-based drug discovery (SBDD) and ligand-based drug discovery (LBDD) are two major CADD methodologies that depend on the availability of the target's 3D structure. beilstein-journals.org When an experimental structure is unavailable, homology modeling can be used to generate a reliable 3D model, provided there is a known structure with a similar amino acid sequence. beilstein-journals.org These computational tools not only speed up the process but also reduce the costs associated with screening large numbers of compounds experimentally. beilstein-journals.org The combination of these computational predictions with experimental validation provides a powerful workflow for advancing sulfamoylbenzamide research.
Challenges and Opportunities in Translational Research of Sulfamoylbenzamide Derivatives
Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. For sulfamoylbenzamide derivatives, this journey from the lab to the patient presents both significant challenges and opportunities.
Challenges:
Navigating Regulatory Processes: The path to regulatory approval for any new therapeutic is complex and rigorous, requiring extensive preclinical and clinical data. cytivalifesciences.com
Bridging Science and Business: Successfully translating a promising compound requires navigating the distinct worlds of scientific research and commercial development, including securing funding and forming strategic partnerships. cytivalifesciences.com
Scalable Workflows: Developing manufacturing processes that are flexible, scalable, and can consistently produce the drug to high standards is a major hurdle. cytivalifesciences.com
Need for Multidisciplinary Teams: Effective translational research requires collaboration between medicinal chemists, biologists, clinicians, and regulatory experts, but building and managing such teams can be challenging. ed.gov
Selectivity and Off-Target Effects: A key challenge in developing inhibitors, such as those for ENTPDases, is ensuring high selectivity to avoid systemic alterations and off-target effects. researchgate.net
Opportunities:
Addressing Unmet Medical Needs: Sulfamoylbenzamide derivatives show promise in therapeutic areas with significant unmet needs, such as chronic hepatitis B and specific types of cancer. nih.govnih.gov This creates a strong impetus for their continued development.
Personalized Medicine: As our understanding of the molecular basis of diseases grows, there is an opportunity to develop sulfamoylbenzamide derivatives that are targeted to specific patient populations or disease subtypes.
Improved Drug Design: Advances in computational and experimental methods offer the opportunity to design next-generation sulfamoylbenzamide derivatives with superior efficacy, selectivity, and safety profiles from the outset.
The successful translation of sulfamoylbenzamide-based research will depend on overcoming these hurdles through strategic planning, interdisciplinary collaboration, and a deep understanding of both the scientific and regulatory landscapes. cytivalifesciences.comed.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Chloro-5-sulfamoylbenzamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via sulfamoylation of 3-chloro-5-aminobenzoic acid derivatives using chlorosulfonic acid under anhydrous conditions. Key steps include protecting the amine group before sulfamoylation to avoid side reactions. Temperature control (<5°C) during sulfamoyl chloride formation is critical to prevent decomposition .
- Data Insight : Yields typically range from 47–98%, depending on the choice of base (e.g., sodium carbonate vs. triethylamine) and solvent system (DCM/H₂O biphasic systems reduce hydrolysis) .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodology :
- ¹H NMR : Aromatic protons appear as doublets (δ 7.8–8.2 ppm) due to electron-withdrawing Cl and sulfamoyl groups. The sulfamoyl -NH₂ resonates as a broad singlet (δ 5.5–6.0 ppm).
- IR : Strong absorption at ~1340 cm⁻¹ (S=O asymmetric stretch) and ~1160 cm⁻¹ (S=O symmetric stretch) confirms the sulfonamide group .
Q. What solvents are optimal for recrystallizing this compound to achieve high purity?
- Methodology : Use ethanol/water (4:1 v/v) for recrystallization. The compound’s moderate solubility in ethanol at elevated temperatures (~60°C) allows for slow cooling to yield needle-like crystals. Purity >98% is achievable with two recrystallization cycles .
Q. How does the sulfamoyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : The sulfamoyl group acts as a meta-directing deactivating group, reducing electrophilicity at the benzene ring. Reactions like nitration require harsh conditions (HNO₃/H₂SO₄, 50°C) to introduce substituents at the 2- and 4-positions .
Advanced Research Questions
Q. How can computational tools (e.g., DFT, retrosynthesis software) optimize synthetic pathways for this compound derivatives?
- Methodology : AI-driven platforms like Pistachio/Reaxys predict feasible routes for introducing substituents. For example, substituting the sulfamoyl group with a methylsulfanyl moiety (as in 3-Chloro-4-(methylsulfanyl)benzoic acid) requires chlorination at 80°C with FeCl₃ catalysis .
- Data Contradiction : Computational models may prioritize chlorination over sulfamoylation, conflicting with experimental yields. Validate predictions with small-scale trials .
Q. What strategies resolve contradictory bioactivity data in enzyme inhibition assays (e.g., IC₅₀ variability)?
- Methodology :
- Control Experiments : Test against isoforms (e.g., carbonic anhydrase II vs. IX) to isolate target specificity.
- Buffer Optimization : Use Tris-HCl (pH 7.4) instead of phosphate buffers to avoid metal ion interference .
Q. How can regioselective functionalization of this compound be achieved for SAR studies?
- Methodology :
- Electrophilic Aromatic Substitution : Use directing groups (e.g., temporary Boc protection on sulfamoyl -NH₂) to favor substitution at the 2-position.
- Cross-Coupling : Suzuki-Miyaura reactions with Pd(OAc)₂/XPhos catalyze coupling at the chloro-substituted position .
Q. What are the stability challenges of this compound under physiological conditions, and how can they be mitigated?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
